![molecular formula C12H13N3O B14204478 5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine CAS No. 831218-48-5](/img/structure/B14204478.png)
5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with a benzyloxy group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-6-methyl-1,2,4-triazine with benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The benzyloxy group in this compound can undergo oxidation reactions to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The triazine ring can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other valuable chemicals or materials.
作用机制
The mechanism of action of 5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the triazine ring can participate in hydrogen bonding and other interactions .
相似化合物的比较
4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: This compound features a similar triazine ring but with different substituents, leading to different chemical and biological properties.
(E)-2-{[(2-Aminophenyl)imino]methyl}-5-(benzyloxy)phenol: This compound has a similar benzyloxy group but a different core structure, which affects its reactivity and applications.
Uniqueness: 5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of both a benzyloxy group and a methyl group on the triazine ring allows for versatile chemical modifications and interactions with biological targets.
属性
CAS 编号 |
831218-48-5 |
|---|---|
分子式 |
C12H13N3O |
分子量 |
215.25 g/mol |
IUPAC 名称 |
6-methyl-5-(phenylmethoxymethylidene)-2H-1,2,4-triazine |
InChI |
InChI=1S/C12H13N3O/c1-10-12(13-9-14-15-10)8-16-7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3,(H,13,14) |
InChI 键 |
GJLGUCOQZPVVPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NNC=NC1=COCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


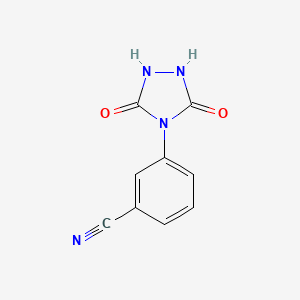
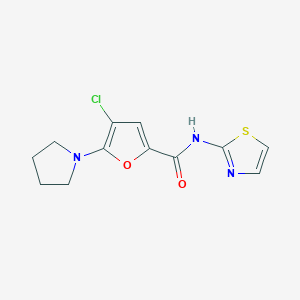
![4-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14204416.png)
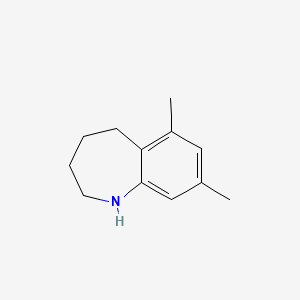
![2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14204425.png)
![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14204437.png)
![2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14204440.png)
![Ethyl [(S)-diphenylmethanesulfinyl]acetate](/img/structure/B14204446.png)
![2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline](/img/structure/B14204454.png)
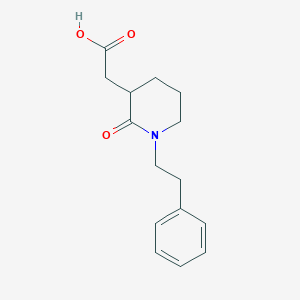
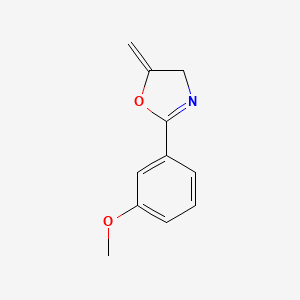

![N-({4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14204496.png)
